molecular formula C18H20N2O4S B2355960 2-methoxy-4,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide CAS No. 921558-99-8

2-methoxy-4,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide

Cat. No. B2355960
CAS RN: 921558-99-8
M. Wt: 360.43
InChI Key: RNFSBQCCNQVUPK-UHFFFAOYSA-N
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Description

2-methoxy-4,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide is a chemical compound that has been of interest to researchers due to its potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.

Scientific Research Applications

Photodynamic Therapy and Photosensitizing Abilities

  • Application in Photodynamic Therapy: This compound, particularly in the form of zinc(II) phthalocyanine derivatives, exhibits promising properties for photodynamic therapy. It is noted for its good fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield, making it effective for Type II mechanisms in cancer treatment. This was explored in the synthesis of novel zinc phthalocyanine complexes substituted with benzenesulfonamide derivatives (Pişkin, Canpolat, & Öztürk, 2020), (Öncül, Öztürk, & Pişkin, 2022), (Öncül, Öztürk, & Pişkin, 2021).

Anticancer Activity

  • Potential as Antiproliferative Agents: Some derivatives of N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides have shown significant antiproliferative activity against various cancer cell lines, indicating potential as anticancer agents. This was observed in a study where certain compounds exhibited higher activity than known anticancer drugs against specific cell lines (Motavallizadeh et al., 2014).

Enzyme Inhibition and Antimicrobial Activity

  • Carbonic Anhydrase Inhibition and Antimicrobial Effects: A series of benzenesulfonamide derivatives has shown effectiveness in inhibiting carbonic anhydrase enzymes and demonstrated antimicrobial properties. This includes potential applications in treating conditions involving microbial infections and diseases related to enzyme dysfunction (Kumar et al., 2014), (Alyar et al., 2018).

Antifungal Properties

  • Use in Antifungal Applications: Novel azetidin-2-ones containing benzenesulfonamide derivatives have shown potent antifungal activity against fungi like Aspergillus niger and Aspergillus flavus, suggesting potential for development as antifungal agents (Gupta & Halve, 2015).

Catalysis and Polymerization

  • Role in Polymerization Catalysis: Benzenesulfonamide derivatives have been used in the synthesis of palladium-based catalysts for the polymerization of acrylates with ethene. This indicates their utility in the field of catalysis and polymer production (Skupov et al., 2007).

Fluorophores for Zinc(II) Detection

  • Fluorophores in Zinc(II) Detection: Some derivatives of benzenesulfonamide, such as 4-methyl-N-(6-methoxy-2-methyl-8-quinolyl)-benzenesulfonamide, have been prepared as fluorophores for detecting Zinc(II), crucial for studying intracellular zinc levels (Kimber et al., 2001).

Mechanism of Action

Target of Action

It is known that many indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound could potentially influence a variety of biochemical pathways.

Result of Action

Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound could have a variety of effects at the molecular and cellular level.

properties

IUPAC Name

2-methoxy-4,5-dimethyl-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-11-7-16(24-4)17(8-12(11)2)25(22,23)19-14-5-6-15-13(9-14)10-18(21)20(15)3/h5-9,19H,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNFSBQCCNQVUPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-4,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide

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